REACTION_CXSMILES
|
[CH:1]1[C:11]2[CH:10]=[CH:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:16](Cl)([Cl:18])=[O:17].C>C1(C)C=CC=CC=1.C1C=CC=CC=1>[Cl:18][C:16]([N:6]1[C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[CH:9]=[CH:10][C:11]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]1=2)=[O:17]
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2NC3=C(C=CC21)C=CC=C3
|
Name
|
solution
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting yellow slurry was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux an additional 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Concentration of the reaction mixture by rotary evaporator in the hood
|
Type
|
CUSTOM
|
Details
|
gave a pale yellow solid which
|
Type
|
FILTRATION
|
Details
|
The hot solution was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated to one half of its original volume
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
petroleum ether added to turbidity
|
Type
|
CUSTOM
|
Details
|
white crystals of the named product precipitated
|
Type
|
CUSTOM
|
Details
|
Yield
|
Type
|
CUSTOM
|
Details
|
Recrystallization from benzene-hexane afforded needles m.p. 150°-156.5°
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC(=O)N1C2=C(C=CC3=C1C=CC=C3)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |